4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine
Description
This compound features a morpholine ring conjugated via a carbonyl group to a piperidine scaffold, which is further substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The structure integrates heterocyclic motifs (morpholine, piperidine, oxadiazole, and thiophene) that enhance pharmacological properties such as solubility, bioavailability, and target engagement.
Properties
IUPAC Name |
morpholin-4-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-17(20-5-7-23-8-6-20)21-4-1-2-13(11-21)10-15-18-16(19-24-15)14-3-9-25-12-14/h3,9,12-13H,1-2,4-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDDNOZLJCIALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine typically involves multiple steps, including the formation of the thiophene ring, the oxadiazole ring, and the coupling of these rings with piperidine and morpholine.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects: Thiophen-3-yl may improve π-π interactions vs. Smaller substituents (e.g., cyclopropyl ) reduce steric hindrance but may decrease binding affinity.
Scaffold Modifications :
- Morpholine-piperidine scaffolds (target compound, V-0219) favor solubility and metabolic stability over benzimidazolones .
- Piperazine vs. piperidine alters pharmacokinetics (e.g., half-life, distribution) .
Biological Activity :
Biological Activity
The compound 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine is a synthetic derivative that incorporates the oxadiazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities. Below is a summary of key findings related to the biological activity of the target compound.
Antimicrobial Activity
The oxadiazole derivatives have shown significant antimicrobial properties against various pathogens:
| Study | Pathogen | Activity |
|---|---|---|
| Dhumal et al. (2016) | Mycobacterium bovis BCG | Strong inhibition in both active and dormant states |
| Desai et al. (2016) | Staphylococcus aureus, E. coli | Comparable activity to gentamicin |
| Paruch et al. (2020) | Candida albicans, Staphylococcus aureus | Notable antibacterial effects |
These studies highlight the potential of oxadiazole-containing compounds as effective antimicrobial agents.
Anti-inflammatory and Analgesic Effects
Compounds with oxadiazole structures have been reported to possess anti-inflammatory and analgesic properties:
- Mechanism : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and mediators.
- Research Findings : Various derivatives have been tested for their ability to reduce inflammation in animal models, showing promising results in pain relief and inflammation reduction.
Anticancer Potential
Recent studies indicate that the compound may also have anticancer properties:
| Study | Cancer Type | IC50 (μM) | Notes |
|---|---|---|---|
| Research on related oxadiazoles (2020) | Various tumor cell lines | Ranged from 1.35 to 40.32 μM | Non-toxic to human cells in preliminary tests |
The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antitubercular Activity : A study demonstrated that derivatives featuring morpholine and piperidine moieties exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing IC90 values below 5 μM .
- Neuroprotective Effects : Some derivatives were found to provide neuroprotection in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's or Parkinson's disease.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine?
Methodological Answer:
The synthesis involves multi-step reactions:
Oxadiazole Formation : React thiophene-3-carboxylic acid with hydroxylamine to form the thiophene-hydroxamic acid intermediate. Cyclization with cyanuric chloride yields the 1,2,4-oxadiazole core .
Piperidine Functionalization : Introduce the methyl group to the piperidine ring via reductive amination or alkylation, followed by coupling with the oxadiazole-thiophene moiety using a coupling agent (e.g., EDC/HOBt) .
Morpholine Conjugation : Attach the morpholine carbonyl group using a carbodiimide-mediated amide bond formation.
Key Considerations : Optimize reaction temperatures (60–80°C for cyclization) and solvent systems (e.g., DMF for polar intermediates). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the oxadiazole and piperidine substitution patterns. For example, the oxadiazole C-2 proton appears as a singlet at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHNOS: 423.1422) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm) and oxadiazole ring vibrations (~1250–1300 cm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
-
Variable Substituent Analysis : Systematically modify the thiophene (e.g., 3-thienyl vs. 2-thienyl), oxadiazole (e.g., methyl vs. trifluoromethyl), and morpholine (e.g., substituents on N) to assess effects on target binding .
-
Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., IC determination).
-
Data Table :
Substituent Activity (IC, nM) Solubility (µg/mL) Thiophen-3-yl 12 ± 2 45 Thiophen-2-yl 85 ± 10 32 Example data highlighting positional isomer effects .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Replicate Experimental Conditions : Ensure identical assay protocols (e.g., ATP concentration in kinase assays, cell passage number).
Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to rule out impurities affecting results .
Computational Validation : Perform molecular docking to identify binding pose discrepancies (e.g., oxadiazole orientation in the active site) .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC values normalized to control compounds) .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess passive diffusion .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate logP (target: ~2.5–3.5), CYP450 inhibition, and hERG liability .
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to serum albumin or P-glycoprotein .
Basic: How can researchers address low solubility during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Prepare stock solutions in buffered saline (pH 7.4) with surfactants (e.g., Tween-80).
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Metabolic Profiling : Identify toxic metabolites via liver microsome assays (e.g., human CYP3A4/5 isoforms) .
- Structural Refinement : Replace labile groups (e.g., morpholine carbonyl with bioisosteres like sulfonamide) to reduce off-target effects .
- In Silico Toxicity Prediction : Use ProTox-II to flag potential mutagenicity or hepatotoxicity .
Basic: What are the best practices for stable long-term storage?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis.
- Solvent Choice : Lyophilize and store as a solid or in anhydrous DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
